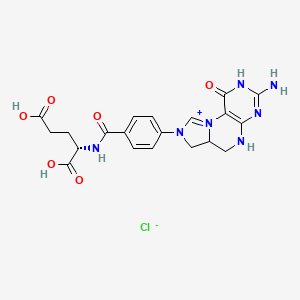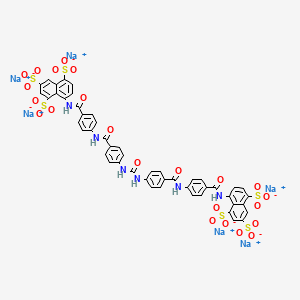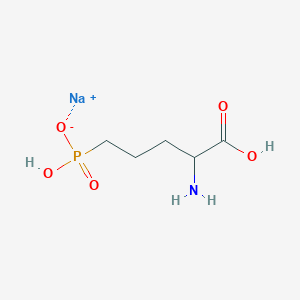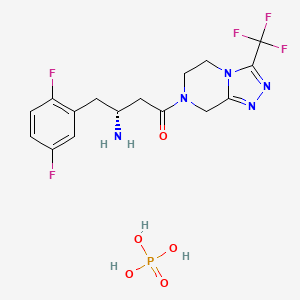
9,10-Dehydro Folitixorin Chloride
Übersicht
Beschreibung
9,10-Dehydro Folitixorin Chloride, also known as FDX-B, is an important molecule in the field of biochemistry and physiology. It is a chlorinated derivative of folic acid, an essential B-vitamin. FDX-B has been studied extensively in recent years due to its potential to be used in a variety of applications in scientific research and clinical settings.
Wissenschaftliche Forschungsanwendungen
Biomodulator in Cancer Treatment
9,10-Dehydro Folitixorin Chloride, identified in the context of arfolitixorin, is noted for its role as a biomodulator in cancer treatment. It is an active metabolite of folate drugs like leucovorin (LV) and levoleucovorin (l-LV) and is used to increase the efficacy of antimetabolites such as 5-fluorouracil (5-FU). It facilitates the inhibition of thymidylate synthase (TS), leading to DNA synthesis inhibition and inducing tumor cell death. This is significant as it enhances the cytotoxic effect of 5-FU in cancer therapies without the need for conversion to an active metabolite (Definitions, 2020).
Reductive Dehalogenation
The application of this compound extends to the field of reductive dehalogenation, particularly in the context of 10-Methylacridine derivatives. These derivatives act as efficient and stable photocatalysts in the dehalogenation of halogenated compounds. The process involves the reduction of these compounds by the singlet excited state, leading to the cleavage of C-X bonds, a significant step in environmental remediation and chemical synthesis (Ishikawa & Fukuzumi, 1990).
Photocatalytic Properties
Furthermore, this compound is involved in electrogenerated chemiluminescence (e.c.l.) studies. The compound, particularly in the form of 9,10-dichloro-9,10-dihydro-9,10-diphenylanthracene, exhibits e.c.l. properties used in analytical chemistry and bioanalytical applications. These properties are crucial for developing sensitive detection methods for various biochemical and environmental analyses (Boto & Bard, 1975).
Fluorosulfate-L-Tyrosine Reactivity
In biological systems, this compound's relevance is also evident in studies involving fluorosulfate-l-tyrosine, where it undergoes sulfur-fluoride exchange (SuFEx). This reactivity is important for covalent bonding in proteins, providing new avenues for research and engineering in vivo. The ability of fluorosulfate-l-tyrosine to react with multiple natural residues under physiological conditions, as facilitated by this compound, is crucial for understanding protein functions and interactions in living cells (Wang et al., 2018).
Eigenschaften
IUPAC Name |
(2S)-2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O6.ClH/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33);1H/t12?,13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMWNIVQVBEIJX-ZEDZUCNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)










